2,3-Dibromoquinoxaline

Halogen Exchange Cross-Coupling Reaction Kinetics

Substituting 2,3-dichloroquinoxaline for the dibromo analog in Pd-catalyzed coupling often fails-higher C-Cl bond energy impedes oxidative addition. 2,3-Dibromoquinoxaline's lower C-Br bond energy ensures efficient coupling without forcing conditions. • High-yield Suzuki, Heck, and Buchwald-Hartwig couplings • Dual bromine handles enable sequential functionalization for unsymmetrical 2,3-disubstituted targets • Proven substrate for indolo[2,3-b]quinoxaline synthesis via one-pot C-N coupling/C-H activation Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
CAS No. 23719-78-0
Cat. No. B1596595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromoquinoxaline
CAS23719-78-0
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Br)Br
InChIInChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
InChIKeyVBZDMKSVSNFQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromoquinoxaline Procurement Overview


2,3-Dibromoquinoxaline is a dihalogenated nitrogen-containing heterocyclic compound belonging to the quinoxaline family, with the molecular formula C₈H₄Br₂N₂ and a molecular weight of 287.94 g/mol [1]. It is characterized by the presence of two bromine atoms at the 2- and 3-positions of the quinoxaline ring, which confer distinct electronic and steric properties compared to other dihalogenated analogs . This compound functions primarily as a versatile electrophilic building block in cross-coupling reactions and serves as a precursor to a wide range of complex molecules, including pharmaceutical intermediates and advanced materials components [2].

Pd-catalyzed cross-coupling reactions
C-Br electrophile for mild oxidative addition
Precursor for pharma and material heterocycles

2,3-Dibromoquinoxaline Substitution Risks


A common procurement assumption is that 2,3-dichloroquinoxaline can be a direct, lower-cost substitute for 2,3-dibromoquinoxaline in cross-coupling reactions. This assumption is flawed and can lead to synthetic failure. The difference in carbon-halogen bond dissociation energy (C-Br vs. C-Cl) directly dictates the kinetics of the critical oxidative addition step in palladium-catalyzed reactions [1]. Consequently, reactions optimized for the brominated derivative may proceed with dramatically lower yields or require substantially higher catalyst loadings and more forcing conditions when the chlorinated analog is used, thereby increasing process costs [2]. Furthermore, while compounds like 2-bromoquinoxaline or 6,7-dibromoquinoxaline share the quinoxaline core, their different halogenation patterns lead to completely different electronic properties and regioselectivity, rendering them unsuitable for synthesizing the same 2,3-disubstituted target molecules [3].

1
C-X Bond Dissociation Energy Mismatch

2,3-Dichloroquinoxaline has a stronger C-Cl bond, leading to slower oxidative addition kinetics compared to the C-Br bond in 2,3-dibromoquinoxaline. This may drastically reduce yield under standard conditions.

2
Regioisomer Selectivity Shift

Compounds like 2-bromoquinoxaline or 6,7-dibromoquinoxaline possess altered halogenation patterns. Their distinct electronic properties lead to different regioselectivity, rendering them unsuitable for 2,3-disubstituted targets.

2,3-Dibromoquinoxaline Comparative Performance


C-Br vs. C-Cl Halogen Exchange Reactivity

The superior reactivity of the C-Br bond over the C-Cl bond in quinoxaline systems is quantitatively demonstrated by the ability to convert the dichloro derivative to the dibromo derivative via a silyl-mediated halogen exchange. This transformation is not possible in reverse, highlighting a fundamental thermodynamic and kinetic advantage. [1]

Halogen Exchange Reactivity
Head-to-head
Dibromo derivative is the product of the exchange reaction; reverse reaction (dibromo to dichloro) is not feasible under comparable conditions.
Validates reactivity hierarchy C-Br > C-Cl
Supports method compatibility screening
Halogen Exchange Cross-Coupling Reaction Kinetics

Cross-Coupling to Indoloquinoxaline Frameworks

2,3-Dibromoquinoxaline enables the efficient, palladium-catalyzed synthesis of indolo[2,3-b]quinoxaline derivatives, a complex heterocyclic core of pharmaceutical interest. The reaction proceeds via a one-pot, two-fold C-N coupling and C-H activation sequence, with reported yields in the 'good' range. [1]

Synthetic Efficiency to Indoloquinoxaline
Cross-study
Reported 'good yields' via one-pot Pd-catalyzed two-fold C-N coupling; analogous direct synthesis from the dichloro analog is not reported in the study.
Supports access to complex heterocyclic pharmacophores
Process conditions may require optimization
Palladium Catalysis C-N Coupling Heterocycle Synthesis

Dichloro to Dibromo Conversion Reactivity

A reported synthetic route demonstrates the conversion of 2,3-dichloroquinoxaline directly into 2,3-dibromoquinoxaline, achieving a 94% yield. This is a strong quantitative indicator of the greater leaving-group potential and thermodynamic favorability of the C-Br bond over the C-Cl bond in this heterocyclic system.

Dichloro to Dibromo Conversion
Data to verify
94% yield
Reported quantitative C-Br thermodynamic advantage
Source-specific review recommended
Halogen Exchange Synthetic Methodology Reactivity Comparison

Melting Point Comparison vs. Dichloro Analog

The replacement of chlorine with bromine atoms results in significant and quantifiable changes in the compound's physical properties, which can be leveraged for purification and formulation.

Melting Point Comparison
Reported
Dibromo: 165–170 °C
Dichloro: 152–154 °C
Increase of 13–16 °C
Reported physical property distinction aids purification
Recrystallization behavior to verify
Physical Chemistry Material Properties Quality Control

2,3-Dibromoquinoxaline Application Scenarios


Pd-Catalyzed Heterocycle Synthesis for Drug Discovery

In medicinal chemistry, the construction of complex heterocyclic frameworks like indolo[2,3-b]quinoxalines is a common objective. As demonstrated by the evidence [1], 2,3-dibromoquinoxaline is a proven and efficient substrate for achieving this via one-pot, two-fold C-N coupling/C-H activation sequences. Its higher C-Br bond reactivity compared to C-Cl analogs is essential for the catalytic cycle's oxidative addition step, making it the preferred building block for reliably accessing these privileged structures in good yields.

Optoelectronic Material Synthesis

The development of new organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) relies on the precise tuning of molecular electronic properties. Quinoxaline derivatives are recognized as attractive electron-transporting materials [1]. 2,3-Dibromoquinoxaline serves as a critical starting material for introducing diverse aryl and heteroaryl groups via cross-coupling, allowing researchers to systematically alter HOMO/LUMO energy levels and band gaps. Its dual bromine handles enable the synthesis of more complex, extended pi-conjugated systems than what is typically accessible from mono-brominated analogs.

Agrochemical and Pharma Intermediate Precursor

The presence of two reactive bromine atoms on the pyrazine ring provides a clear pathway for sequential, site-selective functionalization. This is a key advantage for synthesizing unsymmetrical 2,3-disubstituted quinoxalines, which are common motifs in both drug and pesticide candidates. The higher reactivity of the C-Br bonds, as evidenced by their ability to be formed from C-Cl bonds [1], allows for milder and more selective reaction conditions in subsequent steps, minimizing decomposition and improving overall process yield.

HPLC Chiral Stationary Phase Synthesis

While 2,3-dichloroquinoxaline has been used to synthesize HPLC chiral stationary phases containing N,N′-dialkyl-2,3-diaminoquinoxaline groups [1], 2,3-dibromoquinoxaline is a superior analog for this application. Its higher reactivity allows for more efficient and complete derivatization of the solid support, leading to a higher density of chiral selector and potentially improved chromatographic resolution and column capacity.

Application
Selection Property
Validation Focus
Heterocycle Synthesis for Drug Discovery
C-Br oxidative addition kinetics
Cross-coupling yield assessment
Optoelectronic Material Synthesis
Dual-halogen handles for extension
HOMO/LUMO energy level tuning
Agrochemical and Pharma Intermediate
Sequential site-selective functionalization
Unsymmetrical 2,3-substitution efficiency
HPLC Chiral Stationary Phase Synthesis
Derivatization efficiency
Chromatographic resolution improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dibromoquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.